molecular formula C32H28N2O4 B1284008 2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one

2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one

Cat. No.: B1284008
M. Wt: 504.6 g/mol
InChI Key: TVGGYDWPNORBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one is a complex organic compound with a unique structure that includes a pyridin-4-one core substituted with aminooxymethyl and dibenzhydryloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridin-4-one core, followed by the introduction of the aminooxymethyl group through nucleophilic substitution reactions. The dibenzhydryloxy groups are then added via etherification reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one can undergo various chemical reactions, including:

    Oxidation: The aminooxymethyl group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The pyridin-4-one core can be reduced to form dihydropyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminooxymethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of substituted pyridin-4-one derivatives.

Scientific Research Applications

2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxymethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The dibenzhydryloxy groups may enhance the compound’s binding affinity and specificity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminooxymethyl)-1,5-diphenyloxypyridin-4-one
  • 2-(Aminooxymethyl)-1,5-dibenzhydryloxybenzene
  • 2-(Aminooxymethyl)-1,5-dibenzhydryloxypyrrole

Uniqueness

2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyridin-4-one core with aminooxymethyl and dibenzhydryloxy groups provides a versatile scaffold for further functionalization and application in various research fields.

Properties

Molecular Formula

C32H28N2O4

Molecular Weight

504.6 g/mol

IUPAC Name

2-(aminooxymethyl)-1,5-dibenzhydryloxypyridin-4-one

InChI

InChI=1S/C32H28N2O4/c33-36-23-28-21-29(35)30(37-31(24-13-5-1-6-14-24)25-15-7-2-8-16-25)22-34(28)38-32(26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-22,31-32H,23,33H2

InChI Key

TVGGYDWPNORBJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CN(C(=CC3=O)CON)OC(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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